![molecular formula C7H7ClFNO B1435494 4-(Chloromethyl)-5-fluoro-2-methoxypyridine CAS No. 1227585-67-2](/img/structure/B1435494.png)
4-(Chloromethyl)-5-fluoro-2-methoxypyridine
Overview
Description
Chemical compounds with a pyridine ring, such as “4-(Chloromethyl)-5-fluoro-2-methoxypyridine”, are often used in the synthesis of various pharmaceuticals and agrochemicals . The presence of a chloromethyl group (-CH2Cl) and a methoxy group (-OCH3) on the pyridine ring can make this compound a useful intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)-5-fluoro-2-methoxypyridine” would consist of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The chloromethyl, fluoro, and methoxy substituents would be attached to the carbon atoms at the 4th, 5th, and 2nd positions, respectively .Chemical Reactions Analysis
The chloromethyl group in “4-(Chloromethyl)-5-fluoro-2-methoxypyridine” is a good leaving group, which means it can be replaced by nucleophiles in substitution reactions . The methoxy group can also participate in various reactions, such as demethylation or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Chloromethyl)-5-fluoro-2-methoxypyridine” would depend on its molecular structure. For instance, the presence of a pyridine ring would likely make it a polar molecule. The chloromethyl and methoxy groups might also influence its boiling point, melting point, and solubility .Scientific Research Applications
Tautomeric Properties and Stability
Research on similar compounds, such as 5-fluoro-4-hydroxy-2-methoxypyrimidine, demonstrates the existence of tautomeric forms in solution, highlighting the conditions under which the zwitterionic tautomer stabilizes. This emphasizes the compound's potential in studying tautomerism and stabilization in aqueous environments, offering insights into solvent interactions and hydrogen bonding capabilities (Kheifets, Gindin, & Studentsov, 2006).
Fluorophore Development
Synthesis and evaluation of methoxypyridine derivatives, including studies on 2-methoxy- and 2-morpholino pyridine compounds, reveal high fluorescence quantum yields in solution and solid state. Such findings indicate the utility of 4-(Chloromethyl)-5-fluoro-2-methoxypyridine in developing highly emissive fluorophores for applications in material science and photophysics, contributing to advancements in fluorescence imaging and sensing technologies (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Novel Compound Synthesis
The chemical serves as a precursor in the design and synthesis of novel compounds with potential applications in medicinal chemistry, such as trichloromethylated pyrimidin-2-ones and related derivatives. This underscores its role in the synthesis of structurally diverse molecules that could be further explored for various pharmacological activities, thereby expanding the chemical libraries available for drug discovery and development (Zanatta, Flores, Amaral, Bonacorso, & Martins, 2005).
Pyrrolidine Derivatives Synthesis
Investigations into 4-fluoropyrrolidine derivatives highlight the compound's utility in medicinal chemistry, particularly in synthesizing N-protected fluoropyrrolidine carbonyl fluorides. These derivatives are significant in the development of dipeptidyl peptidase IV inhibitors, showcasing the compound's role in generating intermediates for pharmaceutical applications, thus facilitating the creation of new therapeutic agents (Singh & Umemoto, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(chloromethyl)-5-fluoro-2-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-2-5(3-8)6(9)4-10-7/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYHZBTWFSKURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-fluoro-2-methoxypyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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